acetate CAS No. 60180-05-4](/img/structure/B14600638.png)
Butyl [(E)-(4-chlorophenyl)diazenyl](cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (E)-(4-chlorophenyl)diazenylacetate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-(4-chlorophenyl)diazenylacetate typically involves the diazotization of 4-chloroaniline followed by coupling with butyl cyanoacetate. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of Butyl (E)-(4-chlorophenyl)diazenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (E)-(4-chlorophenyl)diazenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-chloroaniline and butyl cyanoacetate.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Butyl (E)-(4-chlorophenyl)diazenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of Butyl (E)-(4-chlorophenyl)diazenylacetate involves its interaction with molecular targets through its functional groups. The azo bond (N=N) can undergo reduction, leading to the release of amines, which can interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl (2,4-dichlorophenoxy)acetate: Similar in structure but with different substituents on the phenyl ring.
Butyl propanoate: Similar ester group but lacks the azo and cyano functionalities.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the azo and cyano groups.
Uniqueness
Butyl (E)-(4-chlorophenyl)diazenylacetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the azo bond, cyano group, and ester functionality makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
60180-05-4 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
butyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-19-13(18)12(9-15)17-16-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 |
Clé InChI |
OQIVGIUFNWBVNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



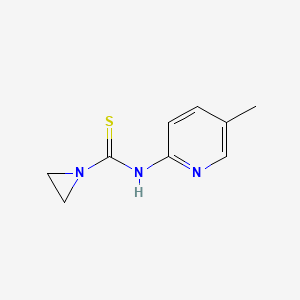
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
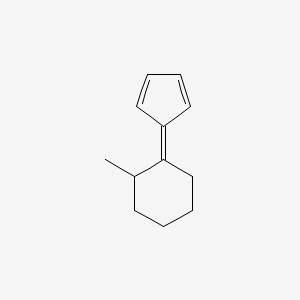
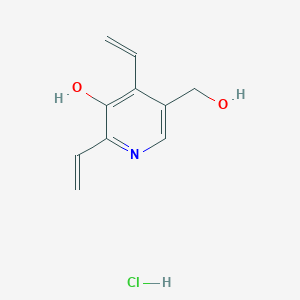



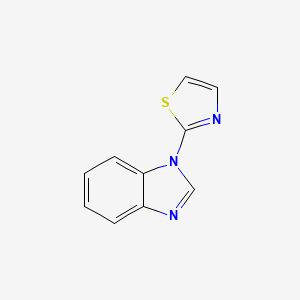
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

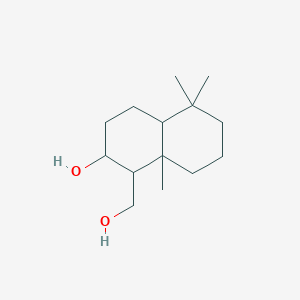
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)

